2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-chlorophenyl group at position 3, a sulfanyl-linked acetamide at position 2, and a 4-fluorobenzyl substituent on the acetamide nitrogen. Its molecular formula is C₂₂H₁₇ClFN₃O₂S₂, with a molecular weight of 474.0 g/mol . The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c22-14-3-7-16(8-4-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-1-5-15(23)6-2-13/h1-10H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQGTOQEHWALGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a thienopyrimidine derivative that has gained attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including insights into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21ClFN3O2S2
- Molecular Weight : 537.44026 g/mol
- CAS Number : Not specified in the available data.
Structure
The structure of the compound includes a thienopyrimidine core with a chlorophenyl substituent and a sulfanyl group, which may contribute to its biological activity. The presence of the fluorobenzyl moiety is also significant for its pharmacological profile.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the thieno and pyrimidine rings, which are known to enhance interaction with microbial targets.
A study by Xie et al. (2022) demonstrated that similar compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity due to structural similarities .
Anticancer Properties
The compound's potential anticancer activity has been explored in several studies. For instance, a related thienopyrimidine derivative was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease pathways. For example, it has been suggested that thienopyrimidines can inhibit enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could result in reduced tumor growth and enhanced apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including those structurally similar to this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds similar to this thienopyrimidine exhibited IC50 values indicating effective cytotoxicity at low concentrations (around 10 µM). Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .
Table of Biological Activities
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone Analogs
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (C₁₉H₂₀ClN₃O₂S₂, MW: 430.0 g/mol ) differs in the fused thiophene orientation ([2,3-d] vs. [3,2-d]), altering the spatial arrangement of substituents.
Cyclopenta-Fused Thienopyrimidinones
Compounds such as 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (C₂₅H₂₅ClN₃O₂S₂, MW: 514.1 g/mol ) incorporate a cyclopentane ring fused to the thienopyrimidinone. This modification introduces conformational rigidity, which may restrict rotational freedom and improve target selectivity.
Substituent Variations on the Pyrimidinone Ring
Halogen-Substituted Aryl Groups
- 2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide (C₂₂H₁₇ClFN₃O₂S₂, MW: 474.0 g/mol ): The 2-chlorobenzyl group (vs.
- 2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (C₂₃H₂₀FN₃O₂S₂, MW: 453.6 g/mol ): The ortho-fluorine substituent creates electronic effects distinct from para-substituted halogens, possibly altering binding affinity.
Acetamide Substituent Variations
Aromatic vs. Aliphatic Substitutions
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (C₁₂H₁₁ClN₄OS, MW: 294.8 g/mol ): Replacement of the thienopyrimidinone with a diaminopyrimidine ring enhances hydrogen-bond donor capacity, which may improve solubility but reduce membrane permeability.
Physicochemical and Structural Properties
Crystallographic and Conformational Insights
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide crystallizes with a dihedral angle of 65.2° between the 4-chlorophenyl and acetamide groups, promoting intermolecular N–H⋯O hydrogen bonds along the [100] axis .
- In contrast, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 83.5° between aromatic rings, favoring C–H⋯O/F interactions that stabilize crystal packing . These differences highlight how substituent positioning influences solid-state behavior.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with condensation of thienopyrimidinone intermediates with functionalized acetamide derivatives. Key steps include:
- Sulfide bridge formation : Reaction of mercaptothienopyrimidine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
- Characterization :
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .
- Temperature control : Heating at 60–80°C for 8–12 hours improves conversion rates .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to facilitate sulfide bond formation .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What spectroscopic methods validate the compound’s structural integrity?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (thienopyrimidinone C=O at δ 165–170 ppm; acetamide C=O at δ 170–175 ppm) .
- FT-IR : Confirm S-H bond absence (post-reaction) and C=O stretches (1650–1750 cm⁻¹) .
- X-ray crystallography (if available): Resolves regiochemistry of thienopyrimidine and acetamide substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| 4-Chlorophenyl | Replace with electron-withdrawing groups (e.g., CF₃) | Enhanced target binding via hydrophobic interactions |
| 4-Fluorobenzyl | Introduce polar groups (e.g., -OH, -NH₂) | Improved solubility and bioavailability |
- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, followed by in vitro cytotoxicity screening (e.g., MTT assays) .
Q. What in vitro models evaluate the compound’s biological activity?
- Anticancer assays :
- Cell lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells .
- Protocol : 72-hour exposure, IC₅₀ calculation via dose-response curves .
- Antimicrobial testing :
- Microbial strains : S. aureus (Gram+), E. coli (Gram−) .
- Method : Broth microdilution to determine MIC values .
Q. How do computational methods predict pharmacokinetic properties?
Q. What strategies address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve compounds .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility .
- Structural tweaks : Introduce PEGylated side chains or sulfonate groups .
Methodological Considerations
- Data contradiction resolution : If biological activity varies between studies, validate via orthogonal assays (e.g., Western blotting for target protein inhibition alongside cytotoxicity) .
- Stability testing : Monitor compound degradation under UV light and varying pH using accelerated stability protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
